2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate
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Overview
Description
2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate is a compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and biological applications. The compound’s molecular formula is C9H13NO2·H2O, and it has a molecular weight of 185.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with amino acids under controlled conditions. One common method includes the use of a catalytic hydrogenation process to introduce the amino group into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the bicyclic structure while introducing the amino and acetic acid groups. This typically involves the use of high-pressure reactors and specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the unique bicyclic structure, which allows for specific binding and reactivity .
Comparison with Similar Compounds
Similar Compounds
- **2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
- Bicyclo[2.2.1]hept-5-en-2-yl derivatives
Uniqueness
What sets 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate apart from similar compounds is its hydrated form, which enhances its stability and reactivity. This makes it particularly valuable in applications where stability under various conditions is crucial .
Properties
IUPAC Name |
2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.H2O/c10-8(9(11)12)7-4-5-1-2-6(7)3-5;/h1-2,5-8H,3-4,10H2,(H,11,12);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUIOTZJEOLWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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